N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
CAS No. |
1005612-70-3 |
|---|---|
Molecular Formula |
C21H22N6O |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(1-ethyl-3-methylpyrazol-4-yl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O/c1-5-26-12-18(14(3)24-26)23-21(28)17-11-13(2)22-20-19(17)15(4)25-27(20)16-9-7-6-8-10-16/h6-12H,5H2,1-4H3,(H,23,28) |
InChI Key |
XZLDNZPXMJBMRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazole and pyrazolopyridine rings followed by their coupling. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring. The pyrazolopyridine ring can be synthesized through a similar cyclization process involving pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacokinetic properties.
Mechanistic Notes : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, facilitating nucleophilic attack by water .
Nucleophilic Substitution Reactions
The pyrazolo[3,4-b]pyridine core participates in substitutions at electron-deficient positions (C3, C6). Methyl groups at these positions may undergo halogenation or oxidation.
| Reaction | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| C3 Methyl Halogenation | Cl2, FeCl3 (0°C, 2 h) | 3-(chloromethyl)-6-methyl derivative | Steric hindrance limits reactivity at C6 |
| C6 Methyl Oxidation | KMnO4, H2SO4 (60°C, 1 h) | 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,6-dicarboxamide | Requires acidic pH for optimal yield |
Electronic Effects : The C3 methyl group is more reactive due to proximity to the electron-withdrawing pyridine nitrogen .
Heterocyclic Ring Functionalization
The pyrazole and pyridine rings enable cycloaddition and electrophilic substitution.
Pyrazole Ring Reactions
The 1-ethyl-3-methylpyrazole moiety undergoes electrophilic substitutions:
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO3/H2SO4 (0°C, 3 h) | 4-nitro-1-ethyl-3-methylpyrazole derivative |
| Sulfonation | SO3, H2SO4 (rt, 6 h) | 4-sulfo-1-ethyl-3-methylpyrazole derivative |
Regioselectivity : Electrophiles preferentially attack the C4 position of the pyrazole due to steric shielding at C5 by the ethyl group .
Pyridine Ring Reactions
The pyridine ring participates in nucleophilic aromatic substitution (NAS):
| Reaction | Reagents/Conditions | Products |
|---|---|---|
| Chlorination | POCl3, PCl5 (reflux, 3 h) | 4-carboxamide-6-(chloromethyl) derivative |
| Amination | NH3, CuSO4 (120°C, 8 h) | 6-(aminomethyl)-3-methyl derivative |
Limitations : Steric bulk from the phenyl group at N1 reduces reactivity at adjacent positions .
Condensation and Cyclization
The compound serves as a precursor in heterocycle synthesis:
Synthetic Utility : These reactions expand the compound's scaffold diversity for medicinal chemistry applications .
Stability Under Environmental Conditions
The compound demonstrates pH-dependent stability, critical for formulation:
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 1–2 (37°C, 24 h) | 85% intact | Hydrolyzed carboxylic acid + amine |
| pH 7–8 (37°C, 24 h) | 95% intact | Minimal degradation |
Implications : Stable under physiological pH but prone to hydrolysis in gastric conditions .
Scientific Research Applications
Numerous studies have identified the compound's potential therapeutic applications due to its diverse biological activities:
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine core exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 17.50 - 65.41 |
| NCI-H460 (Lung) | 15.42 - 61.05 |
| HeLa (Cervical) | 14.62 - 59.24 |
These findings suggest that the compound may act as a potential lead for developing new anticancer agents .
Antioxidant Properties
The antioxidant capabilities of pyrazolo[3,4-b]pyridine derivatives have also been evaluated using DPPH assays, demonstrating their ability to scavenge free radicals effectively . This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.
Anti-inflammatory Effects
Some studies have indicated that similar compounds can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Evaluation
A study synthesized several pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxic effects on colorectal carcinoma cells. The results showed that certain derivatives had enhanced potency compared to standard chemotherapeutics, indicating their potential as effective cancer treatments .
Case Study 2: Synthesis of Novel Derivatives
Researchers developed a series of novel pyrazolo[3,4-b]pyridine derivatives through one-pot multicomponent reactions and assessed their anti-proliferative activities against multiple cancer cell lines . These studies reinforced the versatility of the compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Functional Group Variations
Steric and Lipophilic Considerations
- Biphenyl-Pyrazole Linkage () : The biphenyl system in extends conjugation, possibly enhancing π-π stacking interactions in hydrophobic environments.
Biological Activity
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, a compound belonging to the pyrazolo[3,4-b]pyridine family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The synthesis typically involves multi-step organic reactions including:
- Formation of the Pyrazole Ring : Starting from hydrazine and β-keto esters.
- Formation of the Pyridine Ring : Through condensation reactions with suitable aldehydes or ketones.
- Amidation : Final formation of the carboxamide group via reaction with carboxylic acid derivatives.
This synthetic route allows for the introduction of various substituents that can modulate biological activity and pharmacokinetics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-b]pyridine core can bind to active sites, leading to modulation of enzyme activity or alteration in signal transduction pathways. Notably, compounds in this class have been reported to act as:
- Inhibitors : Targeting phosphodiesterase enzymes (PDEs), which play a critical role in cellular signaling.
- Agonists : For guanylate cyclase receptors, influencing nitric oxide signaling pathways .
3. Biological Activities
Research has demonstrated that this compound exhibits several pharmacological properties:
Anticancer Activity
Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines, including cervical HeLa and prostate DU 205 cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit antimicrobial activity against a range of pathogens, suggesting their utility in treating infections .
Neuroprotective Effects
Some studies suggest that compounds within this class may offer neuroprotection by inhibiting pathways associated with neurodegeneration .
4. Case Studies
Here are selected case studies demonstrating the biological activity of the compound:
5. Conclusion
This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms and therapeutic potential across various disease models.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of pyrazole and pyridine derivatives. Key steps include:
- Catalyst Selection : Copper(I) bromide and cesium carbonate are effective for facilitating aryl coupling (e.g., as in pyrazole-piperidine coupling reactions ).
- Solvent and Temperature : Polar aprotic solvents like dimethyl sulfoxide (DMSO) at 35–40°C improve solubility and reaction kinetics .
- Purification : Column chromatography with gradients (e.g., 0–100% ethyl acetate/hexane) ensures high purity .
- Optimization Tips :
- Adjust catalyst loading (e.g., 0.05–0.1 equiv. copper(I) bromide) to balance cost and efficiency.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For example, aromatic proton signals in δ 6.7–8.6 ppm and methyl groups at δ 2.1–2.3 ppm (as seen in pyrazole-pyridine analogs ).
- HRMS/ESI-MS : Validates molecular weight (±1 ppm accuracy) .
- LCMS/HPLC : Assess purity (>95% target) and detect trace impurities .
- Data Interpretation :
- Overlapping peaks in NMR can be resolved using 2D techniques (COSY, HSQC).
- Ambiguities in mass spectra (e.g., adduct formation) require comparison with theoretical isotopic patterns.
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and optimize reaction pathways, as demonstrated in ICReDD’s approach to reaction design .
- Docking Studies : Predict binding affinities of derivatives by docking into target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina .
- Machine Learning : Train models on existing reaction data (e.g., yields, conditions) to predict optimal synthetic routes for new analogs.
Q. What strategies resolve contradictions in biological activity data across substituted pyrazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups) and correlate with activity trends. For example, fluorinated or trifluoromethyl groups in pyridines enhance metabolic stability .
- Experimental Replication : Control variables like solvent purity, temperature, and cell-line selection to isolate structural effects .
- Meta-Analysis : Compare datasets across studies (e.g., IC50 values in kinase assays) to identify outliers or assay-specific artifacts .
Q. How to design a kinetic study for the catalytic steps in synthesizing this compound?
- Methodological Answer :
- In-Situ Monitoring : Use real-time techniques like ReactIR or inline NMR to track intermediate formation and catalyst turnover .
- Rate Law Determination : Vary concentrations of reactants (e.g., pyrazole amine, aryl halide) to establish reaction order.
- Activation Energy Calculation : Perform reactions at multiple temperatures (e.g., 25°C, 35°C, 45°C) and apply the Arrhenius equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
